molecular formula C3H2BrFN2 B1380833 4-bromo-3-fluoro-1H-pyrazole CAS No. 1346555-56-3

4-bromo-3-fluoro-1H-pyrazole

Cat. No.: B1380833
CAS No.: 1346555-56-3
M. Wt: 164.96 g/mol
InChI Key: DSMSQFNGAMOGCW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of bromine and fluorine atoms in the 4 and 3 positions, respectively, makes this compound particularly interesting for various chemical applications due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under mild conditions, often in the presence of catalysts such as copper or palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using hydrazine derivatives and 1,3-dicarbonyl compounds. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-1H-pyrazole is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs .

Biological Activity

4-Bromo-3-fluoro-1H-pyrazole is a heterocyclic organic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and potential applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of bromine and fluorine substituents at specific positions on the pyrazole ring significantly influences its chemical reactivity and biological interactions. The compound's molecular formula is C4H4BrFN2C_4H_4BrFN_2 .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Oxidative Phosphorylation : The compound has been shown to inhibit oxidative phosphorylation processes, affecting ATP production in cells .
  • Calcium Uptake Modulation : It influences both energy-dependent and independent calcium uptake mechanisms, which are critical for various cellular functions .
  • Enzyme Inhibition : Pyrazole derivatives, including this compound, have been investigated for their potential to inhibit enzymes such as liver alcohol dehydrogenase, indicating possible applications in metabolic disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic efficacy. Key factors include:

  • Bioavailability : The compound's structural features influence its absorption and distribution within biological systems.
  • Metabolic Stability : Research into its metabolic pathways is essential to determine how long the compound remains active within the body .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study : A study indicated that derivatives of pyrazoles, including 4-bromo-3-fluoro variants, exhibited significant antimicrobial activity against various pathogens. These findings support the potential use of such compounds in developing new antibiotics .
  • Enzyme Interaction Analysis : Research focused on how this compound interacts with specific enzymes provided insights into its mechanism of action. For example, it was found to inhibit liver alcohol dehydrogenase effectively, which could lead to applications in treating alcohol-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
4-BromopyrazoleLacks fluorine; different electronic properties
3-FluoropyrazoleSimilar structure but alters reactivity
4-Chloro-3-fluoro-1H-pyrazoleChlorine instead of bromine; different behavior
4-Bromo-5-fluoro-1-methyl-1H-pyrazoleSimilar halogen substitutions; potential similar activity

This table illustrates how variations in substituents can lead to different biological activities and applications.

Properties

IUPAC Name

4-bromo-5-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSQFNGAMOGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346555-56-3
Record name 4-bromo-5-fluoro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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